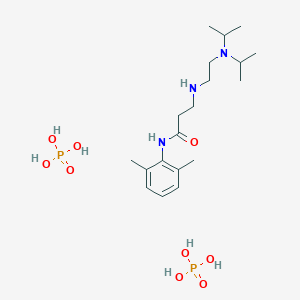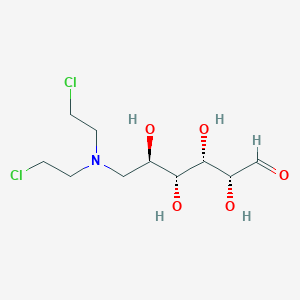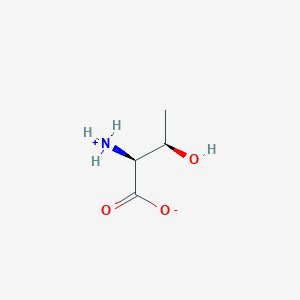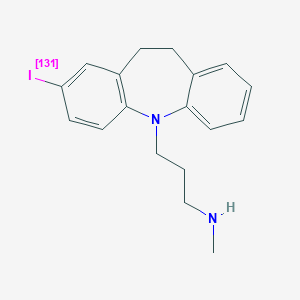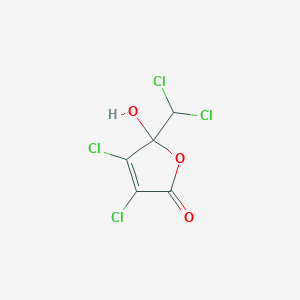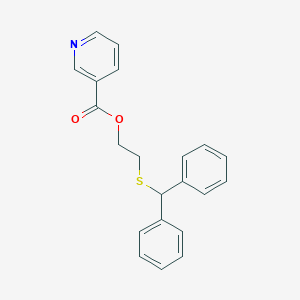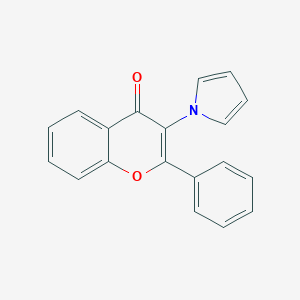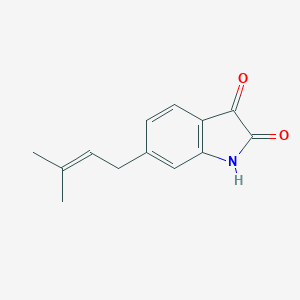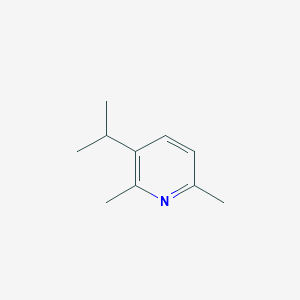
Pyridine, 2,6-dimethyl-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is a chemical compound that belongs to the pyridine family. It is also known as 2,6-lutidine or lutidine. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is not well understood. However, it is believed to act as a ligand for various receptors, such as nicotinic acetylcholine receptors and GABA receptors. Pyridine derivatives have been shown to have modulatory effects on these receptors, which may contribute to their pharmacological properties.
Biochemical and Physiological Effects:
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Pyridine derivatives have also been shown to have modulatory effects on various receptors, which may contribute to their pharmacological properties.
实验室实验的优点和局限性
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is an important intermediate in the synthesis of various chemicals. It has been widely used in scientific research due to its pharmacological properties. However, it has some limitations for lab experiments. Pyridine derivatives are known to be toxic and may pose a risk to human health. Therefore, proper precautions should be taken when handling this compound. Additionally, the yield of the product may depend on the reaction conditions, which may affect the reproducibility of the results.
未来方向
There are several future directions for the research on Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. One direction is to investigate the mechanism of action of this compound in more detail. This may lead to the discovery of new pharmacological properties and the development of new drugs. Another direction is to develop safer and more efficient methods for the synthesis of Pyridine, 2,6-dimethyl-3-(1-methylethyl)-. This may improve the yield of the product and reduce the risk of exposure to toxic compounds. Additionally, the development of new applications for Pyridine, 2,6-dimethyl-3-(1-methylethyl)- may lead to the discovery of new materials and technologies.
合成方法
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- can be synthesized by various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-3-(1-methylethyl)phenol and formaldehyde in the presence of a catalyst. Another method involves the reaction between 2,6-dimethyl-3-(1-methylethyl)aniline and formaldehyde in the presence of a catalyst. The yield of the product depends on the reaction conditions, such as the type of catalyst, temperature, and reaction time.
科学研究应用
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- is widely used in scientific research. It is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science. Pyridine derivatives have been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Pyridine, 2,6-dimethyl-3-(1-methylethyl)- has been used in the synthesis of anti-cancer drugs, such as lapatinib and dasatinib. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides.
属性
CAS 编号 |
104294-51-1 |
|---|---|
产品名称 |
Pyridine, 2,6-dimethyl-3-(1-methylethyl)- |
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2,6-dimethyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-5-8(3)11-9(10)4/h5-7H,1-4H3 |
InChI 键 |
HDMBKXIIBWEELO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
规范 SMILES |
CC1=NC(=C(C=C1)C(C)C)C |
同义词 |
2,6-Lutidine,3-isopropyl-(6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






